![molecular formula C22H24N2O4 B092078 Vomicine CAS No. 125-15-5](/img/structure/B92078.png)
Vomicine
Overview
Description
Vomicine is an alkaloid structurally related to strychnine and brucine, with the molecular formula C22H24O4N2. It shares a close similarity in molecular structure with these compounds, as suggested by various reactions and transformations. However, the precise connection between these alkaloids has not been fully established .
Synthesis Analysis
The synthesis of this compound has been achieved through two different pathways, each consisting of seven steps. One pathway involves the intermediate 2-Brom-4-nitrostrychnine, while the other uses icajine as a key intermediate. The process includes an intramolecular reaction to generate phenol from 4-diazostrychnine, and the tautomerism of the resulting compounds is pH-dependent .
Molecular Structure Analysis
This compound's molecular structure has been partially elucidated through its reactions. Upon oxidation with chromic acid, this compound yields an acid which, upon heating, loses carbon dioxide to form a base with a distinct composition, melting point, and crystalline form. This base is similar to the product obtained from the oxidation of N-methyl-sec-pseudo-strychnine and H-methyl-sec-pseudobrucine, indicating a close structural relationship .
Chemical Reactions Analysis
The chemical behavior of this compound is characterized by its ability to undergo oxidation to form a distinct acid. This acid, upon heating, decomposes by losing carbon dioxide to afford a base with specific physical characteristics. The similarity in the behavior of this compound and related compounds during oxidation suggests a close structural resemblance .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and crystalline form, have been identified through the study of its oxidation products. The acid derived from this compound and its subsequent base exhibit unique properties that are consistent with the known data for this compound derivatives. These properties include the melting point, crystalline structure, and behavior upon heating .
Scientific Research Applications
Molecular Structure and Relations
Vomicine, a congener of strychnine, has been a subject of investigation for its molecular structure and its relation to other alkaloids like strychnine and brucine. Studies have suggested a close similarity in the molecular structure of these alkaloids, with specific focus on their oxidation processes and the resulting compounds (Bailey & Robinson, 1948).
Derivative Compounds and Synthesis
Research has also been conducted on the degradation of this compound to derive compounds such as vomipyrine. This degradation and synthesis process provided insights into the molecular structure and potential applications of this compound derivatives (Robinson & Stephen, 1948).
Therapeutic Applications
This compound, along with other related compounds like brucine and strychnine, has been explored for its therapeutic applications. Studies have investigated their use in traditional medicine, particularly in the treatment of liver cancer and other ailments. Formulations like transdermal brucine-strychnine transethosome (BS-TE) have been developed for targeted delivery and inhibition of hepatoma cell proliferation (Wang et al., 2021).
Antimalarial and Cytotoxic Properties
This compound has been identified for its antimalarial properties, particularly in its derivatives like sungucine. These compounds have shown significant activity against Plasmodium falciparum, especially against chloroquine-resistant strains, and have been studied for their selective antiplasmodial activity (Frédérich et al., 2000).
Identity and Comparative Studies
Further research has aimed to clarify the identity of this compound in relation to other Strychnos alkaloids like strychnine. This involved comparative studies and analyses to determine the distinct characteristics and potential applications of this compound (Bisset & Phillipson, 1973).
Pharmacognostical and Pharmacological Research
The pharmacognostical standardization and antidiabetic activity of Strychnos nux-vomica seeds, which contain this compound, have been a subject of study. This research focused on the extraction methods and the evaluation of the antidiabetic potential of these seeds (Bhati et al., 2012).
Synthetic Methods
There have also been studies on the synthesis of this compound from strychnine, exploring different synthetic pathways and the resulting molecular structures (Rosenmund et al., 1980).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that alkaloids from strychnos nux-vomica, such as brucine, have anti-inflammatory and antitumor effects . They interact with their targets, leading to changes in cellular functions
Biochemical Pathways
It’s known that alkaloids from strychnos nux-vomica can affect various pain and inflammatory models, as well as act as antitumoral agents . This suggests that Vomicine may influence similar biochemical pathways, but more research is needed to confirm this.
Result of Action
It’s known that alkaloids from strychnos nux-vomica, such as brucine, have remarkable pharmacological effects such as anti-inflammatory and antitumor properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound
properties
IUPAC Name |
(1S,10S,22R,23R,24S)-15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3/t13-,16-,19-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTYENXGROJCEA-LNKPQSDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=C3C=CC=C6O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154540 | |
Record name | Vomicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125-15-5 | |
Record name | Vomicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vomicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vomicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOMICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9445MB8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What other alkaloids are commonly found alongside Vomicine in Strychnos nux-vomica?
A1: this compound is often found alongside other alkaloids in Strychnos nux-vomica, particularly those belonging to the N-methyl-sec-pseudo series. This includes alkaloids like icajine and novacine. Additionally, alkaloids from the normal series, such as strychnine and brucine, are frequently present. [, , , , , , ]
Q2: How does the distribution of alkaloids, including this compound, vary within the Strychnos nux-vomica plant?
A2: Research suggests a pattern in alkaloid distribution within Strychnos nux-vomica. The root bark and wood tend to be richer in alkaloids of the normal series, like strychnine and brucine. As you move up the plant, the stem bark shows a higher concentration of pseudo and N-methyl-sec-pseudo alkaloids, including this compound. This trend continues into the leaves, where N-methyl-sec-pseudo alkaloids become dominant. Interestingly, the seeds revert back to a predominance of normal series alkaloids. This distribution pattern suggests a potential conversion process of alkaloids as they are transported throughout the plant. [, , , ]
Q3: Besides Strychnos nux-vomica, is this compound found in any other plant species?
A3: Yes, this compound has also been identified in the leaves of Buchanania lanzan (Chironji), a plant belonging to the Anacardiaceae family. [, , ]
Q4: Are there any studies investigating the potential of this compound as an anticancer agent?
A4: Yes, a study explored the ability of this compound to target G-quadruplexes (G4s), which are unique DNA structures often found in telomeres and oncogenes. The research showed that this compound could bind to both telomeric and oncogenic G4s, indicating a potential for anticancer activity. []
Q5: Has this compound been investigated for its potential in treating myasthenia gravis?
A5: Yes, a study explored the use of Semen Strychni, a traditional Chinese medicine containing this compound, for treating myasthenia gravis. The research suggested that this compound might contribute to the therapeutic effect by interacting with targets within the cholinergic synapse, a crucial pathway affected in myasthenia gravis. []
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